molecular formula C7H11N3O2 B13246747 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol

2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol

Cat. No.: B13246747
M. Wt: 169.18 g/mol
InChI Key: HUVYLMQUVUZECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H11N3O2 It is characterized by the presence of a pyridine ring substituted with two amino groups and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3,4-diaminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol is unique due to the specific positioning of the amino groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and advantages in various applications compared to similar compounds .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3,4-diaminopyridin-2-yl)oxyethanol

InChI

InChI=1S/C7H11N3O2/c8-5-1-2-10-7(6(5)9)12-4-3-11/h1-2,11H,3-4,9H2,(H2,8,10)

InChI Key

HUVYLMQUVUZECO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)N)OCCO

Origin of Product

United States

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